[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone oxime
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Overview
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methanone oxime moiety attached to a dichlorophenyl group
Mechanism of Action
Target of Action
Oximes, in general, are known to react with aldehydes and ketones to form more stable compounds .
Mode of Action
“3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime” likely interacts with its targets through the formation of oximes. Oximes are formed in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Without specific information on “3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime”, it’s challenging to determine the exact biochemical pathways it affects. Oximes are often involved in reactions with aldehydes and ketones, which are key components of many biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. One common method involves the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine using appropriate fluorinating agents under controlled conditions . The resulting intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the methanone derivative. Finally, the oxime is formed by reacting the methanone derivative with hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
Major products formed from these reactions include oxime N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and dichlorophenyl derivatives, such as:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichlorobenzoyl chloride
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
What sets 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and dichlorophenyl groups enhances its stability and potential for diverse applications .
Properties
IUPAC Name |
(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O/c14-7-1-2-8(9(15)4-7)11(21-22)12-10(16)3-6(5-20-12)13(17,18)19/h1-5,22H/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLLMDAMDVQMG-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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